molecular formula C12H13NO2S B2456463 5,8-Dimethoxy-4-methylquinoline-2-thiol CAS No. 199281-87-3

5,8-Dimethoxy-4-methylquinoline-2-thiol

Cat. No. B2456463
CAS RN: 199281-87-3
M. Wt: 235.3
InChI Key: YSRUOXZLMNJOLX-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-4-methylquinoline-2-thiol is a heterocyclic organic compound with the molecular formula C12H13NO2S. It has an average mass of 235.302 Da and a monoisotopic mass of 235.066696 Da .


Synthesis Analysis

Quinoline, the core structure of 5,8-Dimethoxy-4-methylquinoline-2-thiol, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 5,8-Dimethoxy-4-methylquinoline-2-thiol consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . This core is substituted at the 5 and 8 positions with methoxy groups, at the 4 position with a methyl group, and at the 2 position with a thiol group .

properties

IUPAC Name

5,8-dimethoxy-4-methyl-1H-quinoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-7-6-10(16)13-12-9(15-3)5-4-8(14-2)11(7)12/h4-6H,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRUOXZLMNJOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NC2=C(C=CC(=C12)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dimethoxy-4-methylquinoline-2-thiol

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